molecular formula C15H24O5 B13094122 Ethyl 4-oxo-1-((pivaloyloxy)methyl)cyclohexanecarboxylate

Ethyl 4-oxo-1-((pivaloyloxy)methyl)cyclohexanecarboxylate

Cat. No.: B13094122
M. Wt: 284.35 g/mol
InChI Key: FJSDZVGRDHDEFC-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-1-((pivaloyloxy)methyl)cyclohexanecarboxylate is a chemical compound that belongs to the class of cyclohexanecarboxylate esters. It is functionally related to 4-oxocyclohexanecarboxylic acid and is characterized by the presence of an ethyl ester group and a pivaloyloxy methyl group attached to the cyclohexane ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-1-((pivaloyloxy)methyl)cyclohexanecarboxylate typically involves the esterification of 4-oxocyclohexanecarboxylic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-1-((pivaloyloxy)methyl)cyclohexanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-oxo-1-((pivaloyloxy)methyl)cyclohexanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-1-((pivaloyloxy)methyl)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modifying the activity of these targets, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,4-dihydroxybenzoate
  • 4,4-Difluorocyclohexanecarboxylic acid
  • (4,4-difluorocyclohexyl)methanamine
  • Cyclohexanecarboxylic acid, 1-methyl-4-oxo-, ethyl ester
  • 4-(Hydroxymethyl)cyclohexanone

Uniqueness

Ethyl 4-oxo-1-((pivaloyloxy)methyl)cyclohexanecarboxylate is unique due to its specific structural features, such as the presence of both an ethyl ester and a pivaloyloxy methyl group.

Properties

Molecular Formula

C15H24O5

Molecular Weight

284.35 g/mol

IUPAC Name

ethyl 1-(2,2-dimethylpropanoyloxymethyl)-4-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C15H24O5/c1-5-19-13(18)15(8-6-11(16)7-9-15)10-20-12(17)14(2,3)4/h5-10H2,1-4H3

InChI Key

FJSDZVGRDHDEFC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC(=O)CC1)COC(=O)C(C)(C)C

Origin of Product

United States

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